Perillyl alcohol is under investigation in clinical trial NCT02704858 (Safety and Efficacy Study in Recurrent Grade IV Glioma).
Perillyl alcohol is a natural product found in Tetradenia riparia, Magnolia officinalis, and other organisms with data available.
Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)
Perillyl alcohol
CAS No.: 536-59-4
Cat. No.: VC21348450
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 536-59-4 |
---|---|
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (4-prop-1-en-2-ylcyclohexen-1-yl)methanol |
Standard InChI | InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3 |
Standard InChI Key | NDTYTMIUWGWIMO-UHFFFAOYSA-N |
SMILES | CC(=C)C1CCC(=CC1)CO |
Canonical SMILES | CC(=C)C1CCC(=CC1)CO |
Boiling Point | 244.0 °C |
Melting Point | 244 °C |
Property | Value |
---|---|
Chemical Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
Physical State | Colorless liquid |
Solubility | Poorly water-soluble |
Chemical Classification | Monoterpene |
Table 2: Selected NMR Chemical Shifts of Perillyl Alcohol
Atom ID | Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
---|---|---|---|
C9 | C6 | 139.846 | - |
C8 | C8 | 152.444 | - |
C7 | C9 | 69.892 | - |
C1 | C11 | 111.296 | - |
H17 | H19 | - | 5.679 |
H24/H25 | H20/H21 | - | 3.981 |
H12/H13 | H25/H26 | - | 4.696 |
Data obtained from NMR studies in CDCl3 at 298K
Pharmacokinetics and Metabolism
Absorption and Distribution
Pharmacokinetic studies of perillyl alcohol have revealed significant challenges, particularly due to high inter- and intrapatient variability. When administered orally, POH undergoes rapid metabolism, resulting in the parent compound being undetectable in plasma . The distribution pattern of POH and its metabolites varies based on the administration route, with intranasal delivery offering a potential advantage for targeting brain tissues by bypassing the first-pass metabolism associated with oral administration .
Metabolism and Excretion
The metabolism of perillyl alcohol primarily yields two main metabolites in humans: perillic acid (PA) and dihydroperillic acid (DHPA), with perillaldehyde identified as a minor metabolite . Following oral administration, peak plasma levels of PA appear 2-3 hours post-ingestion, while DHPA peaks at 3-5 hours post-ingestion . The metabolites have relatively short half-lives ranging from 1-4 hours, which necessitates frequent dosing schedules in clinical applications . Excretion studies have shown that approximately 9-10% of the total administered dose is recovered in urine within the first 24 hours, with PA representing the major component, DHPA as a lesser component, and less than 1% as unchanged POH .
Table 3: Pharmacokinetic Parameters of Perillyl Alcohol Metabolites
Parameter | Perillic Acid (PA) | Dihydroperillic Acid (DHPA) |
---|---|---|
Time to Peak (hours) | 2-3 | 3-5 |
Half-life (hours) | 1-4 | 1-4 |
Accumulation in Blood | None observed | None observed |
Urinary Excretion | Major component | Lesser component |
Mechanisms of Action
Cell Cycle Regulation
Perillyl alcohol exerts its anticancer effects through multiple mechanisms, with cell cycle regulation being a prominent pathway. Studies have demonstrated that POH and its metabolites induce G1 arrest in cancer cells through the induction of p15(INK4b) and p21(WAF1/Cip1), critical regulators of cell cycle progression . This cell cycle arrest prevents cancer cells from completing division, thereby inhibiting tumor growth.
Apoptosis Induction
Another significant mechanism of POH's anticancer activity involves the induction of programmed cell death (apoptosis). Research has shown that POH triggers apoptosis through the activation of the transforming growth factor beta (TGF-β) signaling pathway . This process involves a cascade of cellular events that ultimately lead to cancer cell death while sparing normal cells.
Signaling Pathway Inhibition
POH also interferes with various signaling pathways crucial for cancer cell survival and proliferation. It inhibits posttranslational modification of signal transduction proteins, particularly protein prenylation, which is essential for the proper functioning of many oncogenic proteins . Additionally, POH affects Ras signaling pathways and inhibits Na/K-ATPase, further contributing to its anticancer properties .
Preclinical Studies
In Vitro Evidence
Laboratory investigations have consistently demonstrated perillyl alcohol's ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that both POH and its metabolite perillic acid can effectively induce apoptosis and inhibit protein prenylation in cancer cells . These studies have provided valuable insights into the molecular mechanisms underlying POH's anticancer effects, establishing a strong foundation for subsequent animal studies and clinical trials.
Animal Models
Preclinical animal studies have yielded promising results regarding POH's anticancer activity. Research in rodent models has demonstrated efficacy against hepatic and mammary tumors following oral administration . These animal studies have been instrumental in establishing appropriate dosing regimens and identifying potential side effects prior to human clinical trials. The positive outcomes in these preclinical investigations provided the rationale for proceeding with clinical trials in cancer patients.
Clinical Applications and Trials
Intranasal Delivery Approach
Following the disappointing results with oral administration, researchers in Brazil pioneered an alternative approach using intranasal delivery of POH . This method involves administering comparatively small doses of POH via simple inhalation through the nose, targeting brain tumors more directly . Clinical trials exploring this route for patients with recurrent malignant gliomas have demonstrated that this type of long-term, daily chemotherapy is well-tolerated and effective . The intranasal route leverages direct nose-to-brain pathways that bypass the blood-brain barrier, potentially enhancing therapeutic efficacy while minimizing systemic side effects .
Table 5: Comparison of POH Administration Routes in Clinical Studies
Parameter | Oral Administration | Intranasal Administration |
---|---|---|
Formulation | Soft gelatin capsules (250 mg POH + 250 mg soybean oil) | Solution for inhalation |
Dosing Frequency | Four times daily | Daily |
Dose Range | 800-1600 mg/m² per dose | Significantly lower than oral doses |
Major Side Effects | Gastrointestinal toxicities (nausea, vomiting, satiety, eructation) | Minimal reported side effects |
Patient Tolerance | Poor, with high dropout rates | Good, allowing long-term administration |
Clinical Outcomes | Limited efficacy due to tolerance issues | Promising results in glioma patients |
Current Clinical Investigations
Perillyl alcohol continues to be actively investigated in clinical trials, particularly for the treatment of recurrent forms of primary brain cancers. A notable example is the ongoing study (NCT02704858) focusing on low-grade glioma patients . These trials build upon the earlier promising results with intranasal administration and aim to further optimize therapeutic protocols for improved patient outcomes.
Novel Drug Delivery Applications
Blood-Brain Barrier Penetration
One of the most significant advantages of perillyl alcohol is its ability to overcome biological barriers, particularly the blood-brain barrier (BBB) . This property is critical for treating central nervous system malignancies, which are typically protected by the BBB from most conventional chemotherapeutic agents. POH's amphipathic nature allows it to penetrate this barrier, offering a potential solution to one of the greatest challenges in brain cancer treatment .
Hybrid Molecules and Conjugates
Recent advances in drug development have explored the use of POH as a permeation-enhancer in hybrid molecules . By combining or conjugating POH with other therapeutic pharmacologic agents, researchers have created new chemical entities with novel mechanisms of action . These hybrid molecules leverage POH's barrier-penetrating properties to deliver therapeutic agents to otherwise difficult-to-reach tissues, expanding the potential applications beyond POH's intrinsic anticancer activity.
Future Research Directions
Optimizing Delivery Systems
Continued research into optimizing delivery systems for perillyl alcohol represents a promising avenue for enhancing its therapeutic potential. Current investigations include further refinement of intranasal formulations, exploration of intra-arterial delivery for BBB opening, and development of novel drug carriers that can improve POH's bioavailability and targeting specificity .
Expanding Therapeutic Applications
While much of the current research focuses on POH's application in brain cancer treatment, future studies may explore its potential in other therapeutic contexts. The compound's multiple mechanisms of action suggest possible applications beyond oncology, including anti-inflammatory and neuroprotective roles that warrant further investigation .
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